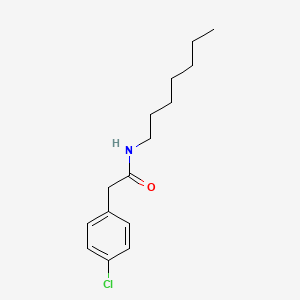
3-Pyridineacrylic acid chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridineacrylic acid chloride is an organic compound that belongs to the class of acid chlorides It is derived from 3-pyridineacrylic acid, which contains a pyridine ring substituted with an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Pyridineacrylic acid chloride can be synthesized from 3-pyridineacrylic acid through a reaction with thionyl chloride or phosphorus pentachloride. The general reaction involves the conversion of the carboxylic acid group to an acid chloride group. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Example Reaction: [ \text{3-Pyridineacrylic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient conversion and minimize byproduct formation. The use of phosphorus pentachloride in a stepwise addition can also be employed to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Pyridineacrylic acid chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: Reacts with water to revert to 3-pyridineacrylic acid.
Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Amines: Reacts with primary or secondary amines to form amides.
Alcohols: Reacts with alcohols to form esters.
Water: Hydrolysis under aqueous conditions.
Reducing Agents: Lithium aluminum hydride for reduction reactions.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
3-Pyridineacrylic acid: Formed from hydrolysis.
Scientific Research Applications
3-Pyridineacrylic acid chloride is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Pharmaceuticals: Potential intermediate in the synthesis of bioactive compounds.
Materials Science: Used in the preparation of polymers and other materials with specific properties.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-pyridineacrylic acid chloride involves its reactivity as an acid chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied. For example, in pharmaceutical applications, it may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
3-Pyridineacrylic acid: The parent compound, which is less reactive than its acid chloride derivative.
3-Pyridinepropionic acid: Similar structure but with a propionic acid moiety instead of an acrylic acid moiety.
3-Thiopheneacetic acid: Contains a thiophene ring instead of a pyridine ring.
Uniqueness
3-Pyridineacrylic acid chloride is unique due to its high reactivity as an acid chloride, making it a valuable intermediate in organic synthesis. Its ability to form a wide range of derivatives through nucleophilic substitution reactions sets it apart from similar compounds.
Properties
Molecular Formula |
C8H6ClNO |
|---|---|
Molecular Weight |
167.59 g/mol |
IUPAC Name |
3-pyridin-3-ylprop-2-enoyl chloride |
InChI |
InChI=1S/C8H6ClNO/c9-8(11)4-3-7-2-1-5-10-6-7/h1-6H |
InChI Key |
MBMPKEASGGKFJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C=CC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(2-Fluoro-5-methoxy-phenyl)-ethyl]carbamic acid ethyl ester](/img/structure/B8403145.png)
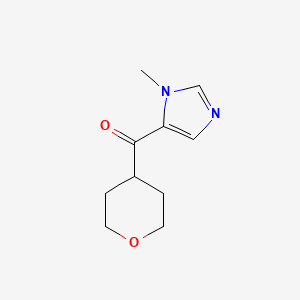
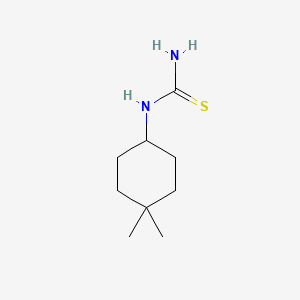
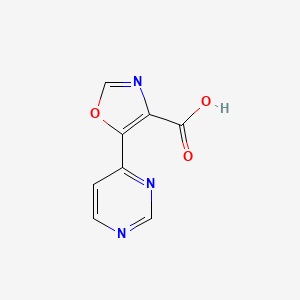
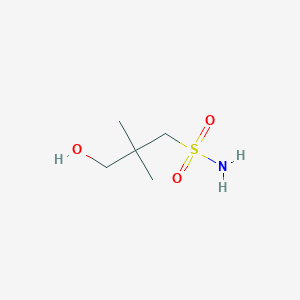
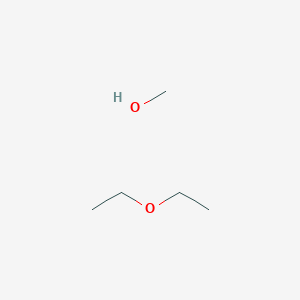
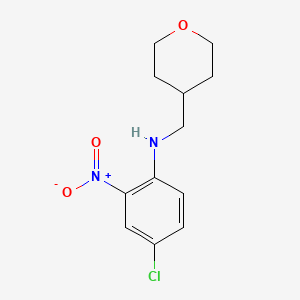

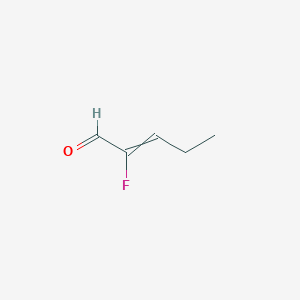
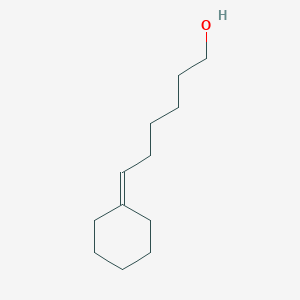
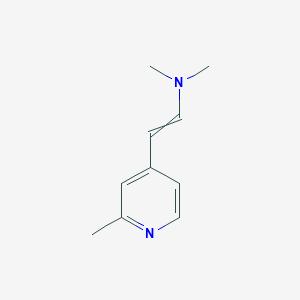
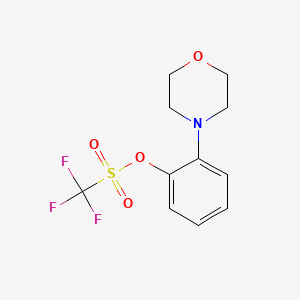
![2-Amino-5-[[(5-ethyl-2-oxazolyl)methyl]thio]-thiazole](/img/structure/B8403231.png)
